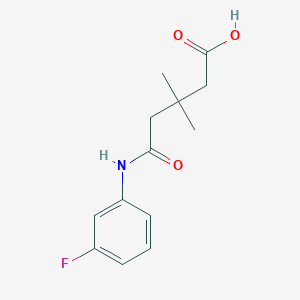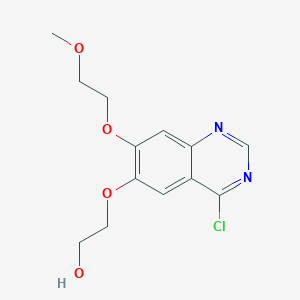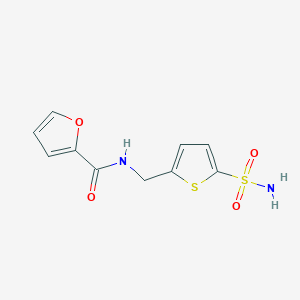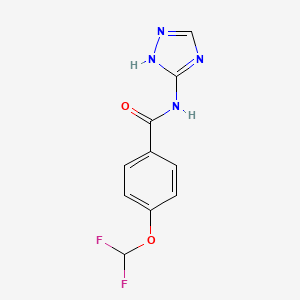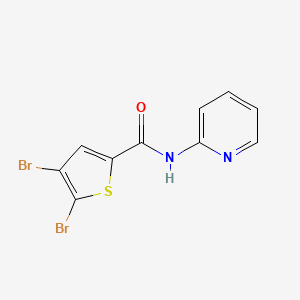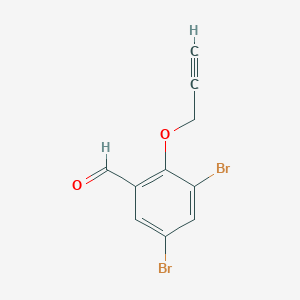
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H6Br2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms and a prop-2-yn-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the bromination of 2-(prop-2-yn-1-yloxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The prop-2-yn-1-yloxy group can participate in covalent bonding with target molecules, while the bromine atoms can enhance the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dibromo-4-(prop-2-yn-1-yloxy)benzaldehyde
- 1,3-Dibromo-5-(prop-2-yn-1-yloxy)benzene
- 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
Uniqueness
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the specific positioning of the bromine atoms and the prop-2-yn-1-yloxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H6Br2O2 |
|---|---|
Peso molecular |
317.96 g/mol |
Nombre IUPAC |
3,5-dibromo-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H6Br2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h1,4-6H,3H2 |
Clave InChI |
ZRXDFPMUWRDHKB-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C(C=C(C=C1Br)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
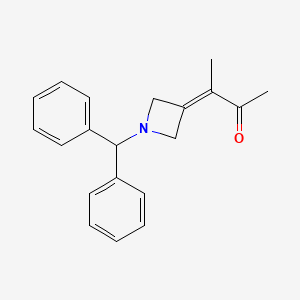
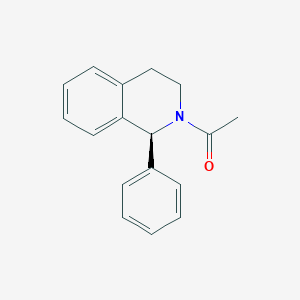
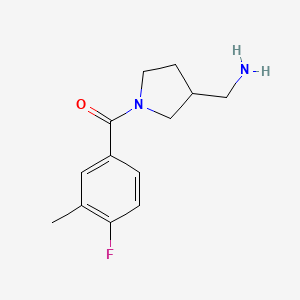
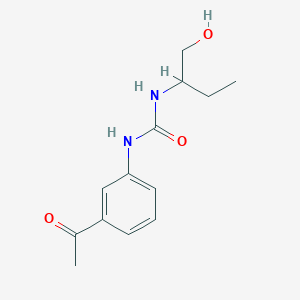
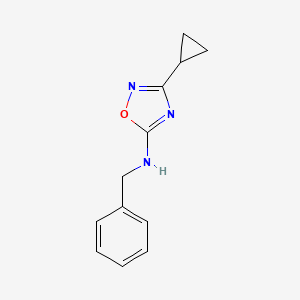
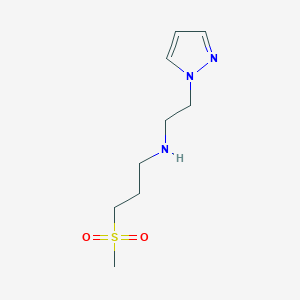
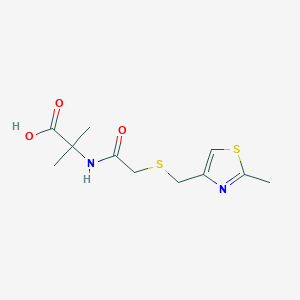
![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
